(1E)-N-Benzylprop-2-en-1-imine
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Overview
Description
(1E)-N-Benzylprop-2-en-1-imine: is an organic compound characterized by the presence of a benzyl group attached to a prop-2-en-1-imine moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-Benzylprop-2-en-1-imine typically involves the condensation of benzylamine with acrolein under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (1E)-N-Benzylprop-2-en-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Oximes or nitriles.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: (1E)-N-Benzylprop-2-en-1-imine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. It is used in the design of enzyme inhibitors and receptor modulators.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting neurological disorders and cancer.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of (1E)-N-Benzylprop-2-en-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
N-Benzylideneaniline: Similar structure but with an aniline moiety instead of a prop-2-en-1-imine.
N-Benzylideneacetone: Contains a carbonyl group instead of an imine.
N-Benzylidene-2-phenylethylamine: Features a phenylethylamine moiety.
Uniqueness: (1E)-N-Benzylprop-2-en-1-imine is unique due to its combination of a benzyl group and a prop-2-en-1-imine moiety, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Properties
CAS No. |
63459-07-4 |
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Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
N-benzylprop-2-en-1-imine |
InChI |
InChI=1S/C10H11N/c1-2-8-11-9-10-6-4-3-5-7-10/h2-8H,1,9H2 |
InChI Key |
GMZDEKUUOBPUEI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=NCC1=CC=CC=C1 |
Origin of Product |
United States |
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